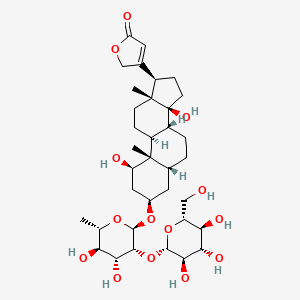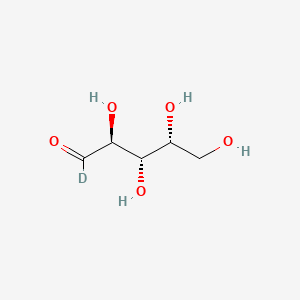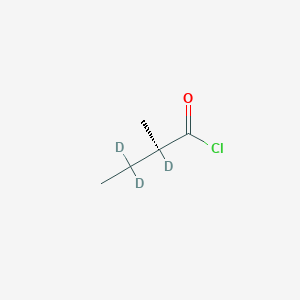
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol, commonly referred to as Oxane-tetrol, is a polyhydroxylated polycyclic compound with a unique structure and a wide range of potential applications. Oxane-tetrol has been studied for its potential use in biomedical research, drug delivery, and materials science.
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
Organic synthesis utilizes complex molecules like oxanes for the construction of chiral synthons, which are essential in the development of pharmaceuticals and agrochemicals. The reactivity of oxane derivatives, including their participation in cyclization reactions and their use as intermediates in the synthesis of heterocyclic compounds, is a critical aspect of organic chemistry research. For instance, oxazines, which can be synthesized through related pathways involving oxane derivatives, are explored for their electrophilic properties and their potential in synthesizing biologically active molecules (Sainsbury, 1991).
Environmental Science and Flame Retardants
In the field of environmental science, the study of novel brominated flame retardants (NBFRs) in various matrices, including air, dust, and consumer goods, is significant. Research on compounds with similar structural features to oxane derivatives provides insights into their occurrence, environmental fate, and potential risks. This research emphasizes the need for more comprehensive studies on such compounds' environmental impact and analytical methodologies for their detection (Zuiderveen, Slootweg, & de Boer, 2020).
Analytical Chemistry and Isotope Technology
Stable isotope technology, particularly involving carbon isotopes, finds extensive applications in physiological ecology, environmental sciences, and analytical chemistry. The use of isotopically labeled compounds, such as “(3R,4R,5R)-(2,3-13C2)Oxane-2,3,4,5-tetrol,” is critical for tracing metabolic pathways, understanding environmental processes, and developing novel analytical methods. Research in this area focuses on the natural abundance of stable isotopes and their applications in elucidating biological and environmental processes (Griffiths, 1991).
Propiedades
IUPAC Name |
(3R,4R,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QWNVQCSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)




